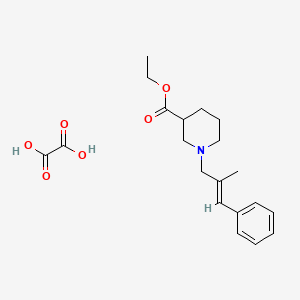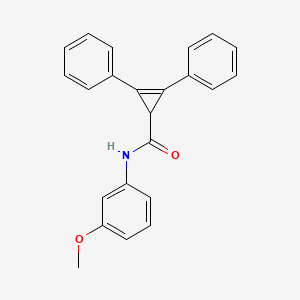![molecular formula C18H21N3O3 B5335270 N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5335270.png)
N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of biological effects.
作用机制
N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 41-8543 acts as a sGC activator, which means that it increases the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a signaling molecule that plays an important role in many physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound 41-8543 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase cGMP levels in cells, which leads to vasodilation and improved blood flow. It also has anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 41-8543 has several advantages for use in lab experiments. It is a highly specific sGC activator, which means that it has a well-defined mechanism of action and can be used to study specific biological processes. Additionally, it has been extensively studied, which means that there is a large body of literature available on its effects and mechanisms of action.
One limitation of this compound 41-8543 is that it has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it is relatively expensive compared to other sGC activators, which may limit its use in some labs.
未来方向
There are several potential future directions for research on N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 41-8543. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models, and further research is needed to determine whether it could be useful in the treatment of diseases such as Alzheimer's and Parkinson's.
Another potential area of research is its use in the treatment of inflammatory diseases such as arthritis. Its anti-inflammatory activity makes it a promising candidate for further study in this area.
Finally, there is interest in developing new sGC activators that are more potent and selective than this compound 41-8543. This could lead to the development of new therapies for a wide range of diseases.
合成方法
The synthesis of N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 41-8543 involves the reaction of 4-pyridinecarboximidamide with 2-(4-tert-butylphenoxy)acetic acid chloride in the presence of a base, followed by purification through column chromatography. The yield of this reaction is typically around 50%.
科学研究应用
N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide 41-8543 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of biological effects, including vasodilation, anti-inflammatory activity, and neuroprotection.
属性
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-tert-butylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-4-6-15(7-5-14)23-12-16(22)24-21-17(19)13-8-10-20-11-9-13/h4-11H,12H2,1-3H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRXQAGSQDBUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)

![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5335207.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5335214.png)
![N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335228.png)
![2-(1,3-benzothiazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]acrylonitrile](/img/structure/B5335236.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B5335241.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)
![1-(4-bromophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5335264.png)
![2-(2-furyl)-7-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5335289.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5335293.png)

